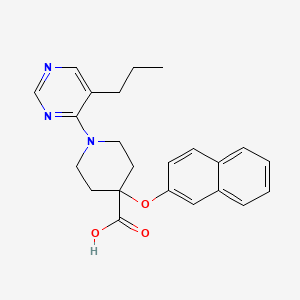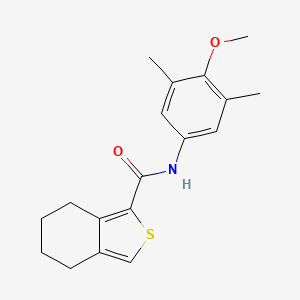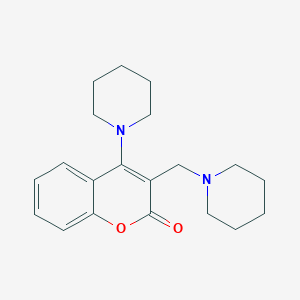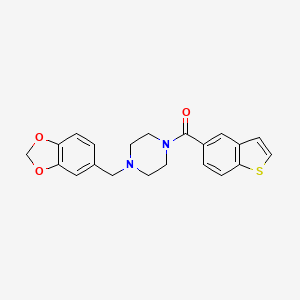
2-bromo-N-(1-pyrrolidinylcarbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-(1-pyrrolidinylcarbonothioyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity. The bromine atom and pyrrolidinylcarbonothioyl group attached to the benzamide could potentially give this compound unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzamide core, with the bromine atom and pyrrolidinylcarbonothioyl group attached at specific positions. The exact structure would depend on the positions of these attachments on the benzamide ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromine atom and pyrrolidinylcarbonothioyl group .Applications De Recherche Scientifique
Solid State Conformations and Antidopaminergic Effects
Research on benzamide derivatives such as remoxipride and FLA 797 has provided insights into the importance of solid-state conformations for their antidopaminergic activity. These studies suggest that the orientation of the carboxamide moiety and the conformation of the side chain significantly affect the interaction with dopamine receptors, thereby influencing the compounds' pharmacological profiles (Högberg et al., 1986).
Halogenation Reactions
The utility of halogenation reactions in the modification of benzamide derivatives has been demonstrated through the use of bromide salts and acidic catalysts. This process allows for the introduction of halogen atoms into the benzamide framework, enabling the synthesis of mixed halogenated compounds, which can serve as intermediates for further chemical transformations (Bovonsombat & Mcnelis, 1993).
Conformationally Restricted Analogues
The synthesis and evaluation of conformationally restricted analogues of benzamide derivatives, such as those derived from remoxipride, have been explored to better understand their binding to dopamine D-2 receptors. These studies aim to mimic certain structural features of the parent compounds to enhance their receptor affinity, although achieving higher affinities remains challenging (Norman et al., 1993).
Crystal Structure Analysis
Investigations into the crystal structure of benzamide derivatives, such as antipyrine-like compounds, provide valuable information on intermolecular interactions, hydrogen bonding patterns, and molecular conformations. These studies contribute to a deeper understanding of how structural features influence the properties and reactivity of these compounds (Saeed et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-(pyrrolidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c13-10-6-2-1-5-9(10)11(16)14-12(17)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQHNJRAGZEQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pyrrolidine-1-carbonothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)


![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)
